![molecular formula C19H17N3O5S2 B2486170 (Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887202-27-9](/img/structure/B2486170.png)
(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is pervasive in vital bioactive molecules . It has been explored for a variety of therapeutic applications, making it an interesting moiety for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Synthesis Analysis
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction, also known as a click reaction, has been used for the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .
Molecular Structure Analysis
The structure of synthesized derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques . These techniques provide detailed information about the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the appearance, yield, melting point, and spectral data (FTIR, 1H NMR, 13C NMR, and HRMS) can provide valuable information about the compound .
Scientific Research Applications
- Researchers have synthesized benzothiazole and benzoxazole-linked 1,4-disubstituted 1,2,3-triazoles, including derivatives of our compound, using copper(I)-catalyzed azide-alkyne cycloaddition reactions .
- Triazole derivatives, including those containing the benzothiazole and benzoxazole moieties, have been explored for their anticancer properties .
- Although not directly studied for analgesic effects, the benzothiazole and benzoxazole scaffold has been associated with pain relief .
Antibacterial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Analgesic Potential
Acetylcholinesterase Inhibition
Mechanism of Action
While the specific mechanism of action for this compound is not available, benzothiazole derivatives have been found to possess immense biological importance like antitubercular, anticancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Molecular docking studies could be conducted to evaluate probable interactions with various biological targets, providing new insights for developing these new hybrids as potential therapeutic agents .
properties
IUPAC Name |
2,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-4-9-22-15-8-6-13(29(20,24)25)11-17(15)28-19(22)21-18(23)14-7-5-12(26-2)10-16(14)27-3/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQNEQAAMVOLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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